molecular formula C11H14FNO2 B11723770 ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate

ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate

Cat. No.: B11723770
M. Wt: 211.23 g/mol
InChI Key: ZTULYDVGYZKRTP-JTQLQIEISA-N
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Description

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a fluorophenyl group, and an ester functional group

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1

InChI Key

ZTULYDVGYZKRTP-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1F)N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate typically involves the reaction of ethyl 2-bromo-3-(2-fluorophenyl)propanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl (2S)-2-[(2S)-butan-2-ylamino]-2-(2-fluorophenyl)propanoate: This compound has a butyl group instead of an amino group, which affects its chemical reactivity and biological activity.

    Ethyl (2S)-2-cyano-3-(2-fluorophenyl)propanoate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate, also known as (S)-ethyl 2-amino-3-(2-fluorophenyl)propanoate, is a chiral compound that has garnered attention in medicinal chemistry due to its structural similarities to amino acids and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14FNO2
  • Molecular Weight : 215.24 g/mol
  • Chirality : The compound exists in a specific chiral form, which can lead to different biological activities compared to its enantiomers.

The presence of an ethyl ester group, an amino group, and a fluorophenyl moiety enhances its solubility and bioavailability, making it a versatile scaffold for drug development.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, impacting metabolic pathways. For instance, studies have shown that it can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, suggesting potential applications in neurological disorders.

2. Receptor Binding

The compound has been investigated for its ability to bind to specific receptors. Its interaction with neurotransmitter receptors may influence cognitive functions and physical performance. Such binding activities are critical for developing treatments for conditions like depression and anxiety .

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Enzymatic Activity : By binding to enzyme active sites, it can either inhibit or enhance their function depending on the target.
  • Receptor Interaction : The compound's affinity for certain receptors allows it to alter signaling pathways associated with various physiological processes.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Neurotransmitter Systems : A study demonstrated that this compound could enhance serotonin levels in animal models, indicating its potential as an antidepressant agent.
  • Antiviral Activity : Preliminary investigations have suggested that derivatives of this compound may inhibit viral entry into cells by interfering with receptor interactions essential for viral infection .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoateEnzyme inhibition, receptor bindingDifferent fluorine substitution
Methyl 2-amino-3-(4-fluorophenyl)propanoateSimilar enzyme interactions but lower potencyMethyl group affects solubility
(S)-3-Amino-2-(4-fluorophenyl)propanoic acidPotentially similar but lacks ethyl ester groupMore polar due to carboxylic acid functionality

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